(3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride (3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1966933-35-6
VCID: VC5943639
InChI: InChI=1S/C13H17NO2.ClH/c1-16-12-6-2-4-10(8-12)13(15)11-5-3-7-14-9-11;/h2,4,6,8,11,14H,3,5,7,9H2,1H3;1H
SMILES: COC1=CC=CC(=C1)C(=O)C2CCCNC2.Cl
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74

(3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride

CAS No.: 1966933-35-6

Cat. No.: VC5943639

Molecular Formula: C13H18ClNO2

Molecular Weight: 255.74

* For research use only. Not for human or veterinary use.

(3-Methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride - 1966933-35-6

Specification

CAS No. 1966933-35-6
Molecular Formula C13H18ClNO2
Molecular Weight 255.74
IUPAC Name (3-methoxyphenyl)-piperidin-3-ylmethanone;hydrochloride
Standard InChI InChI=1S/C13H17NO2.ClH/c1-16-12-6-2-4-10(8-12)13(15)11-5-3-7-14-9-11;/h2,4,6,8,11,14H,3,5,7,9H2,1H3;1H
Standard InChI Key UEBSZPNGQAWTQV-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)C2CCCNC2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a piperidine ring (a six-membered amine heterocycle) with a 3-methoxyphenyl group attached at the 3-position and a ketone functional group at the same carbon. The hydrochloride salt enhances solubility and stability, critical for pharmaceutical formulations. The SMILES notation COC1=CC(C2CNCCC2)=CC=C1.[H]Cl\text{COC1=CC(C2CNCCC2)=CC=C1.[H]Cl} and InChI key KTJLKTQSWVXPPM-UHFFFAOYSA-N\text{KTJLKTQSWVXPPM-UHFFFAOYSA-N} provide unambiguous representations of its connectivity and stereochemistry.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC12H18ClNO\text{C}_{12}\text{H}_{18}\text{ClNO}
Molecular Weight227.73 g/mol
SMILESCOC1=CC(C2CNCCC2)=CC=C1.[H]Cl
InChI KeyKTJLKTQSWVXPPM-UHFFFAOYSA-N
XLogP3 (Partition Coeff)2.81
Topological Polar Surface Area21.26 Ų

Synthesis and Optimization Strategies

Catalytic Hydrogenation

A principal synthesis route involves hydrogenation of 3-(3-pyridinyl)methoxybenzene using platinum oxide (PtO2\text{PtO}_2) under acidic conditions. In Example I8, reaction with methanol and hydrochloric acid at 0.34 MPa yielded 93% of the target compound after recrystallization . This method leverages the reduction of the pyridine ring to piperidine, a common strategy in heterocyclic chemistry.

Chiral Resolution

Enantiomerically pure forms are obtained via diastereomeric salt formation with dibenzoyl-D-tartaric acid. Example I10 details the resolution of racemic N-benzyl-3-(3-methoxyphenyl)piperidine, achieving 30% yield of the (+)-enantiomer after hydrogenolysis with 10% palladium-carbon . The optical rotation ([α]D22+10.1[\alpha]^{22}_D +10.1) confirms chiral purity.

Table 2: Representative Synthetic Routes

MethodReagents/ConditionsYieldPurity
HydrogenationPtO2\text{PtO}_2, HCl, MeOH93%137–138.5°C mp
Chiral ResolutionPd/C, NaOH, EtOH30%[α]D22+10.1[\alpha]^{22}_D +10.1
LiAlH4 ReductionLiAlH4, THF, Et3N83%200.5–202°C mp

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits moderate aqueous solubility (0.148 mg/mL) and a consensus log P of 2.08, indicative of lipophilicity conducive to blood-brain barrier (BBB) penetration . Its high gastrointestinal absorption (GI absorption score: 0.55) and BBB permeability make it a candidate for central nervous system (CNS)-targeted therapeutics.

Metabolic Interactions

As a CYP2D6 inhibitor (IC50<1μM\text{IC}_{50} < 1 \mu M), the compound may alter the metabolism of coadministered drugs reliant on this cytochrome P450 isoform . This property necessitates caution in polypharmacy scenarios but also positions it as a tool for studying drug-drug interactions.

Table 3: Pharmacokinetic Profile

ParameterValue
Log S (ESOL)-3.19 (Soluble)
BBB PermeantYes
P-gp SubstrateYes
CYP2D6 InhibitionYes
Skin Permeation (Log Kp)-5.69 cm/s

Applications in Pharmaceutical Research

Antibiotic and Antiviral Development

The compound is cataloged under antibiotic/antiviral research (Category 4203) , though specific mechanistic data remain proprietary. Structural analogs of piperidine are known to interfere with viral proteases or bacterial cell wall synthesis, suggesting potential utility in infectious disease therapeutics.

Fluorescent Probes and Staining

With applications in fluorescent probes (Category 1227), the methoxyphenyl group likely serves as a fluorophore or staining enhancer . Its piperidine core may facilitate membrane permeability in live-cell imaging.

Future Directions and Research Gaps

While existing data highlight synthetic methodologies and preliminary pharmacokinetics, in vivo efficacy and toxicity profiles remain underexplored. Future studies should prioritize:

  • Mechanistic Studies: Elucidate targets in antibiotic/antiviral contexts.

  • Formulation Optimization: Improve solubility for parenteral delivery.

  • Toxicogenomics: Assess long-term safety in model organisms.

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